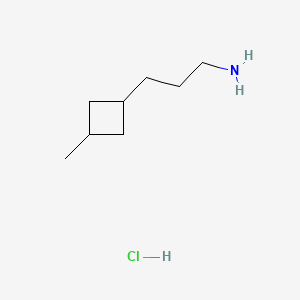

3-(3-methylcyclobutyl)propan-1-amine hydrochloride, Mixture of diastereomers

Beschreibung

3-(3-Methylcyclobutyl)propan-1-amine hydrochloride is a chiral amine derivative featuring a methyl-substituted cyclobutyl ring. As a mixture of diastereomers, it exhibits stereochemical complexity due to the presence of multiple stereocenters in the cyclobutyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The cyclobutyl group introduces significant ring strain, which may influence its reactivity, pharmacokinetics, and intermolecular interactions compared to larger cycloalkanes like cyclohexane .

Eigenschaften

Molekularformel |

C8H18ClN |

|---|---|

Molekulargewicht |

163.69 g/mol |

IUPAC-Name |

3-(3-methylcyclobutyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-7-5-8(6-7)3-2-4-9;/h7-8H,2-6,9H2,1H3;1H |

InChI-Schlüssel |

MNYVKNNCNQKBQD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C1)CCCN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable diene and a dienophile.

Introduction of the Methyl Group: The methyl group can be introduced via a using methyl iodide and a strong base.

Attachment of the Propyl Chain: The propyl chain with an amine group can be attached through a using a suitable alkyl halide and an amine.

Industrial Production Methods

Industrial production of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-methylcyclobutyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-methylcyclobutyl)propan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutyl ring and methyl group contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogous amines:

Physicochemical Properties

- Cyclobutyl vs. Piperidine Rings : The cyclobutyl group in the target compound imposes higher ring strain and reduced conformational flexibility compared to the six-membered piperidine ring in 3-(3-fluoropiperidin-1-yl)propan-1-amine hydrochloride. This strain may lower thermal stability but enhance reactivity in ring-opening reactions .

- Diastereomer Effects: The diastereomeric mixture introduces variability in melting points, solubility, and crystallinity. For example, 3-ethoxyspiro[3.3]heptan-1-amine (a spirocyclic diastereomer) exhibits distinct stereochemical packing compared to non-spiro analogs, affecting its physical properties .

- Hydrophilicity: The hydrochloride salt form increases aqueous solubility across all compounds.

Key Research Findings

- Stereochemical Impact : Diastereomer separation techniques (e.g., chiral chromatography) are critical for isolating bioactive forms, as seen in 3-ethylpyrrolidine-2-carboxylic acid hydrochloride, where individual diastereomers exhibit differing antimicrobial activities .

- Stability Challenges : Cyclobutyl derivatives degrade faster under acidic conditions than piperidine analogs, necessitating formulation adjustments for pharmaceutical use .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 3-(3-fluoropiperidin-1-yl)propan-1-amine hydrochloride, involving carbamate intermediates and subsequent HCl salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.